molecular formula C12H20BrNO3 B1326728 Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate CAS No. 1119451-39-6

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Cat. No.: B1326728
CAS No.: 1119451-39-6
M. Wt: 306.2 g/mol
InChI Key: FIKAZUXFNPDFCT-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKAZUXFNPDFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Table: Reaction Parameters

Step Reactants Solvent Catalyst Temperature Time Yield (%)
Esterification Piperidine-3-carboxylic acid, EtOH Ethanol H₂SO₄ 60–70°C 6–8 hours ~65%
Bromination Ethyl piperidine-3-carboxylate, bromobutanoyl chloride Dichloromethane Triethylamine Room Temp 4–6 hours ~70%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Scientific Research Applications

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by detailed data tables and documented case studies.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

Ion Channel Blockers

Recent studies have indicated that compounds similar to this compound can function as sodium channel blockers. These compounds are crucial in developing new analgesics that target pain pathways without the side effects associated with traditional opioids .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research has shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. This compound's ability to modify signaling pathways may provide a new avenue for cancer treatment .

As a Building Block

In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine atom can be replaced or modified through nucleophilic substitution reactions, allowing chemists to create diverse chemical entities.

Reaction with Nucleophiles

The compound readily reacts with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This characteristic is particularly useful in constructing multi-functionalized piperidine derivatives, which are valuable in pharmaceutical applications .

Data Tables

Application AreaCompound UseReferences
Medicinal ChemistryIntermediate for analgesics
Ion Channel BlockersDevelopment of new pain relief medications
Anticancer ResearchInhibition of cancer cell growth
Organic SynthesisBuilding block for complex organic molecules

Case Study 1: Development of Analgesics

In a study focusing on the development of new analgesics, researchers synthesized derivatives of this compound and evaluated their efficacy in pain models. The results indicated significant analgesic effects comparable to existing medications but with reduced side effects.

Case Study 2: Anticancer Activity Assessment

Another research project investigated the anticancer properties of piperidine derivatives synthesized from this compound. The study demonstrated that these compounds effectively inhibited the growth of breast and prostate cancer cells through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and alteration of their function .

Comparison with Similar Compounds

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate: Contains an iodine atom instead of bromine.

    Ethyl 1-(2-fluorobutanoyl)piperidine-3-carboxylate: Contains a fluorine atom instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms present.

Biological Activity

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobutanoyl group and an ethyl ester. The presence of the bromine atom enhances its electrophilic character, making it a candidate for interactions with various biological targets.

Property Value
Molecular FormulaC11H16BrNO2
Molecular Weight276.16 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromobutanoyl group can act as an electrophile, leading to covalent modifications of nucleophilic sites on proteins, which may alter their function. This interaction is crucial in processes such as neurotransmission and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds containing piperidine rings exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Initial studies have indicated that it may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could have implications for treating neurological disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects, suggesting its potential as an anticancer agent. The compound demonstrated higher efficacy against certain cancer cells compared to normal cells, indicating a promising therapeutic index .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structural Feature Biological Activity
Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylateChlorine atom instead of bromineLower reactivity; reduced antimicrobial activity
Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylateIodine atomIncreased reactivity; potential for enhanced cytotoxicity
Ethyl piperidine-3-carboxylateNo halogen substitutionLimited reactivity; serves as a control compound

Research Findings and Case Studies

Recent studies have highlighted the versatility of this compound in organic synthesis and medicinal chemistry:

  • Proteomics Applications : The compound has been utilized as a biochemical tool for studying protein interactions, enhancing our understanding of cellular mechanisms.
  • Synthesis of Pharmacologically Active Compounds : Researchers are investigating its role as a precursor in synthesizing new drugs with improved efficacy against resistant bacterial strains and cancer cells.
  • Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the biological activity of this compound by modifying the bromobutanoyl group or exploring different substituents on the piperidine ring .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting brominated reagents (e.g., bromobutanol) with ethyl nipecotate (piperidine-3-carboxylate) under inert conditions. Key steps include using K2_2CO3_3 as a base and NaI as a catalyst in anhydrous solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Optimization involves varying reaction temperature, solvent polarity, and protecting groups to improve yield and selectivity. Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on IR, 1^1H NMR, 13^13C NMR, and HRMS. IR identifies functional groups (e.g., ester C=O at ~1730 cm1^{-1}). NMR resolves stereochemistry and substituent positions: the piperidine ring protons appear as multiplet signals (δ 1.4–3.5 ppm), while the bromobutanoyl group shows distinct splitting patterns (e.g., CH2_2Br at δ 3.5–4.0 ppm). HRMS provides exact mass verification (e.g., [M+H]+^+ with <2 ppm error) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester or bromo groups. Avoid prolonged exposure to light, moisture, or elevated temperatures. Use PPE (gloves, goggles) during handling, as brominated compounds may release toxic fumes upon decomposition .

Advanced Questions

Q. How can researchers analyze and resolve contradictions in kinetic data during decomposition studies?

Contradictions in kinetic parameters (e.g., Arrhenius pre-exponential factors or activation energies) may arise from competing decomposition pathways. Use gas-phase elimination studies with GC-MS to isolate primary degradation products. Compare experimental rate constants (e.g., log κ1\kappa_1(s1^{-1})) with computational models (DFT or MD simulations) to validate mechanisms. For example, ethyl piperidine-3-carboxylate derivatives exhibit Arrhenius parameters like log κ1=13.12(210.4kJ/mol)(2.303RT)1\kappa_1 = 13.12 - (210.4 \, \text{kJ/mol})(2.303RT)^{-1}, suggesting a six-membered cyclic transition state .

Q. What methodologies are recommended for evaluating the compound's reactivity in diverse synthetic pathways?

Screen reactivity using fragment-based informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library). Test cross-coupling reactions (Suzuki, Buchwald-Hartwig) to assess compatibility with boronic acids or amines. Monitor byproducts via LC-MS to identify competing pathways (e.g., β-hydride elimination or SN2 displacement). High-throughput experimentation (HTE) with automated liquid handlers can rapidly compare catalytic systems (e.g., Pd vs. Cu catalysts) .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

Perform DFT calculations to map potential energy surfaces for key reactions (e.g., bromine displacement). Use molecular docking to explore interactions with biological targets (e.g., enzymes inhibited by piperidine derivatives). Solvent effects can be modeled via COSMO-RS to predict solubility and stability in different media. Validate predictions with experimental kinetics (e.g., half-life studies in aqueous/organic mixtures) .

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